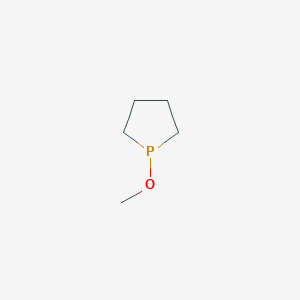
4,7-Epoxyisobenzofuran-1,3-dione, 4,7-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Epoxyisobenzofuran-1,3-dione, 4,7-dihydro- is a chemical compound with the molecular formula C8H4O4 and a molecular weight of 164.12 g/mol It is characterized by its unique structure, which includes an epoxy group and a furan ring
Preparation Methods
The synthesis of 4,7-Epoxyisobenzofuran-1,3-dione, 4,7-dihydro- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the oxidation of 4,7-dihydroisobenzofuran-1,3-dione using an oxidizing agent such as hydrogen peroxide or a peracid . The reaction is usually carried out in an organic solvent like dichloromethane at a temperature range of 0-25°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4,7-Epoxyisobenzofuran-1,3-dione, 4,7-dihydro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex structures.
Reduction: Reduction reactions can convert the epoxy group to a diol.
Substitution: Nucleophilic substitution reactions can occur at the epoxy group, leading to the formation of different derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
4,7-Epoxyisobenzofuran-1,3-dione, 4,7-dihydro- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which 4,7-Epoxyisobenzofuran-1,3-dione, 4,7-dihydro- exerts its effects involves its reactivity towards nucleophiles. The epoxy group is particularly reactive, allowing the compound to form covalent bonds with various nucleophilic sites in biological molecules. This reactivity can be harnessed in drug development to target specific enzymes or receptors .
Comparison with Similar Compounds
Similar compounds to 4,7-Epoxyisobenzofuran-1,3-dione, 4,7-dihydro- include:
4,7-Methanoisobenzofuran-1,3-dione, 4,7-dihydro-: Similar structure but with a methano group instead of an epoxy group.
4,7-Ethanoisobenzofuran-1,3-dione, 4,7-dihydro-: Contains an ethano group, leading to different reactivity and applications.
The uniqueness of 4,7-Epoxyisobenzofuran-1,3-dione, 4,7-dihydro- lies in its epoxy group, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
258821-40-8 |
|---|---|
Molecular Formula |
C8H4O4 |
Molecular Weight |
164.11 g/mol |
IUPAC Name |
4,10-dioxatricyclo[5.2.1.02,6]deca-2(6),8-diene-3,5-dione |
InChI |
InChI=1S/C8H4O4/c9-7-5-3-1-2-4(11-3)6(5)8(10)12-7/h1-4H |
InChI Key |
GUXFBTSMGPMSKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C3=C(C1O2)C(=O)OC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Methyl-1,6-dioxaspiro[4.6]undecane](/img/structure/B14243780.png)



![7,8-Dimethoxy-4-methyl-1H-indeno[1,2-b]pyridine-5,9-dione](/img/structure/B14243811.png)
![[(1S,2S)-1-amino-2,3-dihydro-1H-benzo[f]chromen-2-yl]methanol](/img/structure/B14243819.png)


![N-Cyclohexyl-N-methyl-4-[4-(3-methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14243834.png)
